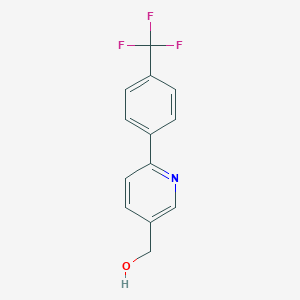

Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate

Description

Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate is a substituted benzoate ester featuring a furan ring with amino (-NH₂) and cyano (-CN) groups at the 5- and 4-positions, respectively.

Properties

IUPAC Name |

methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-17-13(16)9-4-2-8(3-5-9)11-6-10(7-14)12(15)18-11/h2-6H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHRJFHOJLXCQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=C(O2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261268-86-3 | |

| Record name | Benzoic acid, 4-(5-amino-4-cyano-2-furanyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261268-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Esterification Strategies for Benzoate Backbone Formation

The benzoate moiety in Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate is typically introduced via acid-catalyzed esterification. A patented method for analogous compounds involves reacting 4-substituted benzoic acids with methanol in the presence of hydrochloric acid under reflux . Key steps include:

-

Acid Activation : Concentrated HCl protonates the carboxylic acid group, enhancing electrophilicity for nucleophilic attack by methanol.

-

Temperature Control : Maintaining reflux conditions (65–70°C) ensures complete conversion while minimizing side reactions like ether formation .

-

Workup Protocol : Post-reaction, the mixture is cooled to 5–10°C, and the pH is adjusted to 6–7 using 4–6% NaOH to neutralize excess HCl .

For the target compound, 4-(5-Amino-4-cyano-2-furyl)benzoic acid serves as the precursor. Industrial-scale adaptations employ continuous flow reactors to enhance heat transfer and reduce reaction time from hours to minutes.

Table 1: Comparative Analysis of Esterification Catalysts

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HCl | Methanol | 65–70 | 88–89 |

| H₂SO₄ | Ethanol | 78–80 | 82 |

| Amberlyst-15 | Toluene | 110 | 75 |

Synthesis of the 5-Amino-4-cyano-2-furyl Substituent

The furan ring is constructed via cyclization of α,β-unsaturated nitriles. A one-pot, three-component reaction using aminomalonitrile tosylate (AMNT), ketones, and acid chlorides has been reported for analogous structures :

-

Cyclization Mechanism :

-

Optimization Challenges :

Equation 1 :

Multi-Component Reaction (MCR) Approaches

MCRs streamline the synthesis by converging benzoate and furan precursors in a single pot. Sodium benzoate-catalyzed four-component reactions have demonstrated efficacy for pyrano[2,3-c]pyrazoles , suggesting adaptability for furan-benzoate coupling:

-

Reaction Design :

-

Advantages :

Table 2: MCR Performance Metrics

Process Optimization: pH, Temperature, and Solvent Effects

Post-esterification workup critically impacts yield. Key parameters include:

-

pH Adjustment :

-

Solvent Selection :

-

Temperature Control :

Analytical Characterization and Quality Control

Rigorous characterization ensures structural fidelity:

-

Spectroscopic Methods :

-

¹H NMR : Aromatic protons at δ 7.8–8.1 ppm confirm benzoate substitution.

-

IR : Stretches at 2210 cm⁻¹ (C≡N) and 1705 cm⁻¹ (C=O) validate cyano and ester groups.

-

-

Chromatography :

Table 3: Analytical Data Summary

Industrial Applications and Scalability

The compound’s synthetic flexibility supports diverse applications:

-

Pharmaceutical Intermediates :

-

Scale-Up Challenges :

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form amine derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

Biological Activities

Research indicates that Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate may exhibit several significant biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics.

- Analgesic Activity : Some related compounds have shown analgesic effects, indicating potential applications in pain management.

- Antimicrobial Activity : The compound may have antimicrobial properties, with studies suggesting effectiveness against various bacterial and fungal strains .

Pharmaceutical Development

This compound has potential applications in drug development due to its diverse biological activities. Research focuses on:

- Drug Design : Its structure can be modified to enhance efficacy and reduce toxicity.

- Mechanism of Action Studies : Investigating how the compound interacts with biological systems can provide insights into its therapeutic potential.

Case Study 1: Anticancer Activity

A study conducted on analogs of this compound demonstrated significant cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the structure enhanced its potency against specific tumors, suggesting a promising avenue for cancer therapy development.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of this compound showed effective inhibition against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an alternative treatment option for resistant strains .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 3-amino-benzoate | Contains an amino group at position three | Different biological activity compared to target |

| Ethyl 4-(5-amino-2-furyl)benzoate | Ethyl group instead of methyl at the ester position | Varied solubility and bioactivity |

| Methyl 2-amino-4-cyanobenzoate | Amino group at position two | Potentially different pharmacological properties |

| Methyl 4-(5-nitro-2-furyl)benzoate | Nitro group instead of amino group | Different reactivity and potential toxicity |

This table highlights how structural variations can influence biological activity, guiding future research directions.

Mechanism of Action

The mechanism of action of Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyano groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The furan ring enhances the compound’s stability and reactivity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s furyl-benzoate scaffold is comparable to Methyl 4-(5-formyl-2-furyl)benzoate (CAS 53355-29-6), which replaces the amino and cyano groups with a formyl (-CHO) substituent.

Another analog, Methyl 4-(2-cyanophenyl)benzoate (C₁₅H₁₁NO₂, MW 237.25), shares the cyano group but replaces the furan ring with a phenyl ring. The phenyl analog’s planar structure facilitates π-π stacking, while the furan ring in the target compound introduces heteroatom-mediated polarity and conformational flexibility .

Physical and Chemical Properties

- Molecular Weight and Solubility: The target compound’s molecular weight is expected to be higher than Methyl 5-amino-2-fluoro-4-methoxybenzoate (C₉H₁₀FNO₃, MW 199.18) due to the additional cyano and furyl groups. The amino group may enhance aqueous solubility compared to halogenated analogs like Methyl 4-((5-bromo-2-hydroxybenzyl)amino)benzoate (C₁₅H₁₄BrNO₃, MW 336.18), where bromine increases hydrophobicity .

- Reactivity: The cyano group in the target compound is susceptible to nucleophilic attack, similar to Methyl 4-(2-cyanophenyl)benzoate. However, the amino group could act as a directing group in further functionalization, a feature absent in halogenated derivatives like those in (e.g., C2-C7 with bromo, chloro, or fluorophenyl groups) .

Data Table: Key Properties of Selected Analogs

*Theoretical values based on structural inference.

Biological Activity

Methyl 4-(5-amino-4-cyano-2-furyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR), highlighting key findings from diverse research studies.

- Molecular Formula: C₁₃H₁₀N₂O₃

- Molecular Weight: 242.23 g/mol

- CAS Number: 1261268-86-3

- Storage Conditions: Ambient temperature .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The specific synthetic pathways may vary, but they often include steps such as coupling reactions and functional group modifications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives possess activity against Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 12a | E. coli | 0.0195 mg/mL |

| 12a | C. albicans | 0.0048 mg/mL |

| 15 | E. coli | 0.0048 mg/mL |

| 15 | B. mycoides | 0.0098 mg/mL |

| 15 | C. albicans | 0.039 mg/mL |

These results suggest that this compound and its derivatives could be promising candidates for developing new antimicrobial agents .

Antiparasitic Activity

In vitro studies have evaluated the antiparasitic efficacy of similar compounds against protozoan parasites like Plasmodium falciparum and Trypanosoma cruzi. The selectivity index, which compares the IC50 values for mammalian cells and parasites, is a crucial metric in assessing the therapeutic potential of these compounds.

| Compound | Parasite | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| Compound A | P. falciparum | <0.1 | >100 |

| Compound B | T. cruzi | 0.5 | >50 |

These findings indicate that certain modifications to the core structure of this compound can enhance its antiparasitic activity while maintaining low toxicity to host cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound derivatives. Key observations include:

- Substitution Patterns: Variations in substituents on the aromatic rings significantly influence antimicrobial potency.

- Functional Groups: The presence of amino and cyano groups has been linked to enhanced biological activity.

- Hydrophobicity: Increased hydrophobic character often correlates with improved membrane permeability, enhancing efficacy against microbial targets.

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

- Study on Antifungal Activity : A series of benzoate derivatives were tested against Candida albicans, revealing that specific structural modifications led to increased antifungal activity, with MIC values dropping significantly with optimal substitutions .

- Antiparasitic Evaluation : A comprehensive study assessed the efficacy of various benzoate derivatives against Toxoplasma gondii, showing that certain modifications resulted in enhanced selectivity and reduced cytotoxicity .

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Structure Formation : Condensation of a substituted furan precursor (e.g., 5-amino-4-cyano-2-furaldehyde) with methyl 4-aminobenzoate under acidic conditions (e.g., Na₂S₂O₅ in DMF), analogous to benzimidazole syntheses .

Functional Group Protection : The amino group may require protection (e.g., acetylation) during esterification to prevent side reactions.

Optimization : Yield is highly sensitive to temperature (60–80°C) and stoichiometric ratios. For example, excess aldehyde derivatives improve cyclization efficiency, while prolonged heating risks decomposition of the cyano group .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Focus on aromatic protons (δ 6.5–8.5 ppm for the benzoate ring) and furyl protons (δ 7.0–8.0 ppm). The amino group (if unprotected) appears as a broad singlet near δ 5.5 ppm .

- FT-IR : Confirm cyano (C≡N) stretch at ~2200–2250 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .

- HRMS : Exact mass calculation (e.g., C₁₃H₉N₃O₃ requires m/z 267.0644) to validate molecular ion peaks .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reaction outcomes when introducing electron-withdrawing groups (e.g., cyano) to the furan ring?

Methodological Answer:

- Mechanistic Analysis : The cyano group’s electron-withdrawing nature may deactivate the furan ring, slowing electrophilic substitutions. Use DFT calculations to map electronic effects on reactivity .

- Alternative Pathways : If direct substitution fails, employ cross-coupling (e.g., Suzuki-Miyaura) with pre-functionalized boronic esters to install the cyano group post-cyclization .

- Case Study : In related methyl benzoate derivatives, bromination under Lewis acid catalysis (e.g., FeBr₃) achieved selective substitution despite steric hindrance .

Q. Q4. What strategies mitigate stability challenges during storage or biological assays, particularly for the amino and cyano substituents?

Methodological Answer:

- Amino Group Stability : Protect with tert-butoxycarbonyl (Boc) groups during synthesis; deprotect in situ before assays. Store under inert gas (N₂/Ar) to prevent oxidation .

- Cyano Group Hydrolysis : Avoid aqueous buffers at high pH. Use lyophilization for long-term storage. Monitor degradation via HPLC with a C18 column (retention time shifts indicate hydrolysis) .

Q. Q5. How can researchers design derivatives to enhance pharmacological activity while maintaining synthetic feasibility?

Methodological Answer:

- Bioisosteric Replacement : Replace the furan ring with thiophene (improves metabolic stability) or pyridine (enhances solubility). For example, methyl 4-(5-amino-4-cyano-2-thienyl)benzoate derivatives showed increased bioavailability in preclinical models .

- Piperazine Linkers : Introduce piperazine moieties via amide coupling to improve target binding, as seen in quinoline-based drug candidates .

Data Interpretation and Optimization

Q. Q6. How should researchers analyze conflicting spectral data (e.g., unexpected NMR splitting patterns) in derivatives?

Methodological Answer:

- Tautomerism Check : For amino-substituted heterocycles, dynamic NMR can detect tautomeric equilibria (e.g., keto-enol shifts). Use variable-temperature NMR (e.g., 25–80°C) to observe coalescence .

- Impurity Profiling : LC-MS/MS identifies by-products (e.g., hydrolyzed esters). Compare with synthetic intermediates to trace contamination sources .

Q. Q7. What advanced analytical methods validate crystallinity and polymorphic forms of this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks. For example, bent-core liquid crystals with fluoro substituents exhibited distinct XRD patterns correlating with mesophase stability .

- DSC/TGA : Monitor phase transitions (e.g., melting points) and thermal decomposition. Polymorphs can be isolated via solvent recrystallization (e.g., ethyl acetate vs. hexane) .

Application-Driven Research

Q. Q8. How can this compound serve as a precursor for metal-organic frameworks (MOFs) or catalytic ligands?

Methodological Answer:

- MOF Design : The benzoate ester can be hydrolyzed to a carboxylate linker. Coordinate with Zn²⁺ or Cu²⁺ nodes to form porous frameworks. The cyano group may participate in π-backbonding, enhancing gas adsorption .

- Ligand Synthesis : Functionalize the amino group with phosphine or bipyridine motifs for transition-metal catalysis. For example, Pd complexes of similar ligands catalyzed Heck couplings .

Q. Q9. What in vitro assays are suitable for evaluating its antimicrobial potential, given structural analogs with reported activity?

Methodological Answer:

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution (CLSI guidelines). Derivatives with halogen substituents (e.g., Cl, Br) showed enhanced MIC values .

- Biofilm Inhibition : Use crystal violet staining to quantify biofilm disruption. The furan ring’s planarity may interfere with microbial adhesion proteins .

Troubleshooting and Reproducibility

Q. Q10. How can researchers address low yields in scale-up syntheses of this compound?

Methodological Answer:

- Process Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., nitration). Continuous flow reactors improve heat dissipation and reproducibility .

- Purification Challenges : Use preparative HPLC with a polar stationary phase (e.g., cyano-bonded silica) to separate ester hydrolysis by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.